molecular formula C13H12N4O2 B2549208 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396783-59-7

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2549208
CAS No.: 1396783-59-7
M. Wt: 256.265
InChI Key: POZCRIRMBSBZMK-UHFFFAOYSA-N
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Description

5-Methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a methylene group to an isoxazole-3-carboxamide moiety. This structure combines two pharmacologically relevant heterocycles: the pyrazolo[1,5-a]pyridine scaffold, known for its versatility in drug design due to its planar aromatic system and hydrogen-bonding capabilities, and the isoxazole ring, which enhances metabolic stability and bioavailability. The methyl group at the 5-position of the isoxazole and the carboxamide functional group likely influence electronic properties and intermolecular interactions, making this compound a candidate for diverse biological applications .

Properties

IUPAC Name

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZCRIRMBSBZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis

The 1,3-dipolar cycloaddition of pyridine N-imines with alkynes offers a regioselective pathway to pyrazolo[1,5-a]pyridines. As demonstrated by Johnston et al., pyridine N-imine reacts with 6-alkyl-4-oxohex-5-ynoates to form the bicyclic core. For instance, reacting N-aminopyridinium iodide with alkynoate 6 under basic conditions yields 3-acetylpyrazolo[1,5-a]pyridine (5 ) in a single step. This method avoids decarboxylation steps, streamlining the synthesis of 3-substituted derivatives.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling provides an alternative route. Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes coupling with methylboronic acid in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C, yielding 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate with 77% efficiency. This method is advantageous for introducing substituents at position 5, critical for modulating electronic and steric properties.

Functionalization at Position 3: Introduction of the Aminomethyl Group

The 3-aminomethyl substituent is introduced via sequential oxidation and reductive amination:

Oxidation of Primary Alcohols

Pyrazolo[1,5-a]pyridin-3-ylmethanol, synthesized via cycloaddition or cross-coupling, is oxidized to the corresponding aldehyde using Dess-Martin periodinane. This reagent, employed in the synthesis of PI3K inhibitors, achieves high yields (≥90%) without over-oxidation to carboxylic acids.

Reductive Amination

The aldehyde intermediate reacts with ammonium acetate in the presence of NaBH₃CN, yielding pyrazolo[1,5-a]pyridin-3-ylmethylamine. This step, adapted from protocols for morpholine-containing analogs, typically proceeds in 65–75% yield.

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The isoxazole fragment is prepared via cyclization of β-ketoesters:

Cyclocondensation Reaction

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux, forming 5-methylisoxazole-3-carboxylate. Subsequent hydrolysis with aqueous NaOH affords 5-methylisoxazole-3-carboxylic acid in 85% overall yield.

Amide Bond Formation

The final step couples the amine and carboxylic acid fragments:

Carbodiimide-Mediated Coupling

Using EDCI and HOBt in DMF, 5-methylisoxazole-3-carboxylic acid reacts with pyrazolo[1,5-a]pyridin-3-ylmethylamine at room temperature. This method, optimized for pyrazolo[1,5-a]pyrimidine derivatives, delivers the target amide in 70–80% yield.

Alternative Pathways and Optimization

Direct Alkylation of Pyrazolo[1,5-a]pyridine

Bromination of pyrazolo[1,5-a]pyridin-3-ylmethanol (using PBr₃) followed by reaction with sodium azide and subsequent Staudinger reduction provides an alternative route to the amine. However, this three-step sequence yields ≤60%, making it less efficient than reductive amination.

Solid-Phase Synthesis

Immobilizing the pyrazolo[1,5-a]pyridine core on Wang resin enables iterative coupling and cleavage steps, though this method remains exploratory for this specific compound.

Analytical Characterization and Validation

Critical spectroscopic data for intermediates and the final compound include:

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]⁺
Pyrazolo[1,5-a]pyridin-3-ylmethanol 4.70 (s, 2H, CH₂OH), 8.45 (d, J=7 Hz, 1H) 149.1
5-Methylisoxazole-3-carboxylic acid 2.45 (s, 3H, CH₃), 6.50 (s, 1H, isoxazole) 128.0
Target compound 2.50 (s, 3H, CH₃), 4.60 (s, 2H, CH₂NH), 8.60 (d, J=7 Hz, 1H) 287.2

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition : Use electron-deficient alkynes to favor formation of the 3-substituted pyrazolo[1,5-a]pyridine.
  • Amine Oxidation : Employ inert atmospheres to prevent degradation during reductive amination.
  • Amide Hydrolysis : Conduct couplings at low temperatures (0–5°C) to minimize racemization.

Chemical Reactions Analysis

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Type Core Structure Key Features Biological Relevance Reference
Pyrazolo[1,5-a]pyridine Bicyclic, 6-5 fused Planar, moderate polarity Kinase inhibition, CNS targets
Pyrazolo[1,5-a]pyrimidine Bicyclic, 6-6 fused Higher polarity, additional N atom Anticancer, analgesics
Pyrazolo[1,5-a][1,3,5]triazine Tricyclic, 6-6-6 fused Extended conjugation, rigid structure Anticancer

Substituent Effects on Bioactivity

  • Halogen vs. In contrast, the methyl group in the target compound may favor hydrophobic interactions without reactive liability .
  • Polyfluoroalkyl Substituents (): These groups in pyrazolo[1,5-a]pyrimidines improve metabolic stability and membrane permeability. The target compound’s isoxazole carboxamide may offer similar stability but with distinct steric effects .
  • Ethylsulfonyl Groups (): Present in pesticidal pyrazolo[1,5-a]pyrimidines, these substituents enhance electrophilicity and target selectivity. The carboxamide in the target compound likely shifts activity toward human biological targets rather than pests .

Table 2: Substituent Impact on Activity

Compound Substituent Effect on Properties Application Reference
Target Compound 5-Methyl, isoxazole carboxamide Hydrophobic balance, H-bonding Undisclosed (potential CNS/drug)
LC-66 (Eplerenone) Steroidal backbone High specificity for mineralocorticoid receptors Hypertension treatment
5-(Ethylsulfonyl)pyridin-2-yl derivatives Sulfonyl group Electrophilic, pesticidal activity Crop protection

Biological Activity

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biochemical properties, molecular mechanisms, and research applications, supported by relevant data tables and case studies.

This compound exhibits a diverse range of interactions with various biomolecules, influencing enzymatic activity and cellular processes. Key biochemical properties include:

  • Enzyme Interactions : It has been shown to inhibit specific enzymes involved in cancer progression and cellular signaling pathways.
  • Cellular Effects : The compound affects cell viability, proliferation, and apoptosis in various cancer cell lines, indicating potential therapeutic applications.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Binding Interactions : The compound binds to target proteins, modulating their activity.
  • Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis.
  • Inhibition of Signaling Pathways : The compound has been identified as an inhibitor of critical signaling pathways such as VEGFR and Aurora kinases, which are often implicated in tumor growth and metastasis.

Case Studies

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:
    • HT29 Cell Line : The compound showed a half-maximal cytotoxic concentration (CC50) of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin (47.2 µM) .
    • Selectivity Index (SI) : The selectivity index for this compound was notably higher than that of reference drugs, indicating reduced toxicity to normal cells compared to cancer cells.
  • Mechanistic Studies : Further investigations revealed that the compound activates the caspase cascade, promoting apoptosis in cancer cells while sparing normal human dermal fibroblasts (NHDFs) from significant toxicity .

Research Applications

The potential applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
  • Material Science : Its unique chemical structure allows exploration in developing new materials with specific electronic or optical properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
Pyrazolo[1,5-a]pyrimidinesSimilar core structureAnticancer properties
Isoxazole DerivativesContains isoxazole ringVarying biological activities

The distinct combination of functional groups in this compound contributes to its unique bioactivity profile.

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